![molecular formula C16H14BrN3O3 B1262185 4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]-2-bromophenol](/img/structure/B1262185.png)
4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]-2-bromophenol
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Overview
Description
4-[[6,7-bis(hydroxymethyl)-4-quinazolinyl]amino]-2-bromophenol is a member of quinazolines.
Scientific Research Applications
Antioxidant Activity
- Bromophenols, similar in structure to 4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]-2-bromophenol, have been found to exhibit potent antioxidant activity. For instance, certain bromophenols isolated from red algae demonstrated significant antioxidant effects in cellular assays (Olsen et al., 2013).
Synthesis and Chemical Properties
- Research has been conducted on the synthesis and spectral, electrochemical, and magnetic properties of compounds including bromophenols. These studies contribute to understanding the chemical behavior and potential applications of these compounds in various fields (Mahalakshmy et al., 2004).
Biological Activity
- Certain derivatives of 4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]-2-bromophenol have been explored for their antibacterial and acetylcholinesterase enzyme inhibitory activities, showcasing their potential in medical and biochemical applications (Gupta & Rastogi, 1986).
Anticancer Applications
- Research indicates that certain quinazoline derivatives, which are structurally related to the compound , could act as inhibitors of cancer-related proteins such as EGFR and HER-2 tyrosine kinases, pointing towards potential anticancer applications (Tsou et al., 2001).
Insecticidal Efficacy
- The synthesis and insecticidal efficacy of novel bis quinazolinone derivatives, related to the compound of interest, have been studied, suggesting potential use in agricultural or pest control applications (El-Shahawi et al., 2016).
Antimicrobial Activities
- Bromophenols, similar to the compound , have been found to possess significant antimicrobial activities against a range of bacteria and fungi, making them of interest in the development of new antimicrobial agents (Oh et al., 2008).
properties
Product Name |
4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]-2-bromophenol |
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Molecular Formula |
C16H14BrN3O3 |
Molecular Weight |
376.2 g/mol |
IUPAC Name |
4-[[6,7-bis(hydroxymethyl)quinazolin-4-yl]amino]-2-bromophenol |
InChI |
InChI=1S/C16H14BrN3O3/c17-13-5-11(1-2-15(13)23)20-16-12-3-9(6-21)10(7-22)4-14(12)18-8-19-16/h1-5,8,21-23H,6-7H2,(H,18,19,20) |
InChI Key |
RSVADWBQBHUWNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C(=C3)CO)CO)Br)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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